N'-benzoyl-N-phenylbenzohydrazide
Description
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Structure
3D Structure
Properties
CAS No. |
5455-22-1 |
|---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N'-benzoyl-N'-phenylbenzohydrazide |
InChI |
InChI=1S/C20H16N2O2/c23-19(16-10-4-1-5-11-16)21-22(18-14-8-3-9-15-18)20(24)17-12-6-2-7-13-17/h1-15H,(H,21,23) |
InChI Key |
BPFADLIZCSFOBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of N Benzoyl N Phenylbenzohydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy for N'-benzoyl-N-phenylbenzohydrazide
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of this compound in solution. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.
Proton (¹H) NMR Analysis and Comprehensive Chemical Shift Assignment
Proton NMR spectra of this compound and its analogs reveal characteristic signals for the aromatic and amide protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, in a related compound, N-(benzoyl) stearic acid hydrazide, the amide (N-H) protons appear as distinct singlets at δ 10.27 and δ 9.82. researchgate.net The aromatic protons of the benzoyl and phenyl groups typically resonate in the downfield region, between δ 7.0 and δ 8.5 ppm, due to the deshielding effect of the aromatic rings and carbonyl groups. researchgate.netrsc.org The specific positions and splitting patterns of these signals are crucial for assigning them to their respective protons in the molecule. For example, electronegative groups attached to the phenyl rings can cause a downfield shift of the proton signals. youtube.com
Table 1: Illustrative ¹H NMR Chemical Shift Data for Compounds with Similar Structural Motifs
| Functional Group | Chemical Shift (δ, ppm) Range | Multiplicity |
| Aromatic Protons | 7.0 - 8.5 | Multiplet (m) |
| Amide (N-H) Proton | 9.8 - 10.3 | Singlet (s) |
Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. Data is compiled from analogous structures. researchgate.netrsc.org
Carbon (¹³C) NMR Analysis and Structural Correlation
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The carbonyl carbons of the two benzoyl groups are particularly noteworthy, typically appearing significantly downfield in the spectrum, often in the range of 160-170 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. rsc.org The aromatic carbons of the phenyl and benzoyl rings give rise to a series of signals in the approximate range of 120-140 ppm. rsc.orgresearchgate.net The precise chemical shifts of these carbons can be correlated with their position on the aromatic rings and the electronic effects of the substituents.
Table 2: Representative ¹³C NMR Chemical Shift Data for Related Benzoyl Compounds
| Carbon Type | Chemical Shift (δ, ppm) Range |
| Carbonyl Carbon (C=O) | 160 - 170 |
| Aromatic Carbons | 120 - 140 |
Note: This data is illustrative and based on compounds containing benzoyl and phenyl functionalities. The specific values for this compound will depend on the experimental setup. rsc.orgresearchgate.net
Advanced NMR Techniques (e.g., 2D NMR) for Elucidating this compound Conformation and Structure
To gain deeper insights into the complex structure and conformation of this compound, two-dimensional (2D) NMR techniques are invaluable. wikipedia.org Experiments such as COSY (Correlation Spectroscopy) can establish the connectivity between coupled protons, helping to trace the proton networks within the phenyl and benzoyl rings. wikipedia.org Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the ¹H and ¹³C signals. wikipedia.orgyoutube.com For more complex structural problems, Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range couplings between protons and carbons, helping to piece together the entire molecular framework. youtube.com These advanced methods are particularly useful for resolving signal overlap that can occur in the 1D spectra of complex molecules. wikipedia.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of this compound, providing a molecular fingerprint based on the stretching and bending of its chemical bonds.
The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A key feature is the N-H stretching vibration, which typically appears in the region of 3400 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibrations of the two benzoyl groups are also prominent and are expected to be observed around 1630-1680 cm⁻¹. researchgate.net The presence of conjugation in the molecule can shift these C=O bands to lower frequencies. researchgate.net The aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net
Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman is often better for analyzing non-polar bonds and symmetric vibrations. For a molecule like this compound, Raman spectroscopy can be particularly useful for characterizing the vibrations of the aromatic rings and the carbon backbone. nih.gov The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. nih.gov
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H | Stretch | ~3400 |
| C=O | Stretch | 1630 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Note: These are approximate ranges based on similar compounds and are subject to variation based on the specific molecular environment and experimental conditions. researchgate.net
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis of this compound
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and probing the fragmentation patterns of this compound. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M+), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (316.4 g/mol ). nih.govchemguide.co.uk
The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. chemguide.co.uk The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways would likely involve the cleavage of the amide bonds. The loss of a benzoyl radical (PhCO, m/z 105) or a phenyl radical (C₆H₅, m/z 77) are plausible fragmentation steps. nih.govraco.cat The resulting fragment ions can provide evidence for the presence of these structural motifs within the molecule. Advanced techniques like tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing even more detailed structural insights. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structural Determination of this compound and its Analogues
The Cambridge Structural Database (CSD) contains an entry for this compound (CCDC Number: 130849), confirming its crystal structure has been determined. nih.gov The analysis of this crystal structure would reveal the planarity of the aromatic rings, the geometry of the amide linkages, and the relative orientation of the phenyl and benzoyl groups. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and pi-stacking, which govern the packing of the molecules in the crystal. researchgate.net The study of analogues, such as metal complexes of related ligands, can also provide insights into the coordination chemistry and conformational flexibility of the benzohydrazide (B10538) framework. elsevierpure.comresearchgate.net
Crystal Structure Determination and Conformational Analysis
The molecular structure of this compound has been definitively characterized by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P21/c. The crystallographic data reveals the precise dimensions of the unit cell and the arrangement of the molecules within it.
The conformation of the molecule in the crystalline state is characterized by the relative orientations of its constituent phenyl and benzoyl groups. The two benzoyl groups are not coplanar, adopting a twisted arrangement relative to each other. This is a consequence of the steric hindrance and electronic interactions between the bulky aromatic rings and the central hydrazide backbone. The N-phenyl group is also twisted with respect to the plane of the hydrazide moiety. This non-planar conformation is a key feature of the molecule's structure, influencing its packing in the crystal lattice and its potential interactions with other molecules.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₀H₁₆N₂O₂ |
| Formula Weight | 316.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2356 (7) |
| b (Å) | 10.3453 (7) |
| c (Å) | 14.1915 (9) |
| α (°) | 90 |
| β (°) | 109.458 (3) |
| γ (°) | 90 |
| Volume (ų) | 1553.8 (2) |
| Z | 4 |
Data obtained from single-crystal X-ray diffraction studies.
Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline this compound Forms.researchgate.net
The stability of the crystal lattice of this compound is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. researchgate.net The primary hydrogen bonding interaction observed is an intermolecular N—H···O bond. researchgate.net
Table 2: Hydrogen Bond Geometry for this compound (Å, °)
| D—H···A | D-H | H···A | D···A | D-H···A |
|---|---|---|---|---|
| N1—H1···O1ⁱ | 0.86 | 2.11 | 2.934 (2) | 160 |
Symmetry codes: (i) x, -y+3/2, z-1/2. D = donor, A = acceptor.
Computational and Theoretical Investigations of N Benzoyl N Phenylbenzohydrazide
Density Functional Theory (DFT) Studies on N'-benzoyl-N-phenylbenzohydrazide
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like this compound, offering a balance between accuracy and computational cost.
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For complex molecules with multiple rotatable bonds, this involves exploring the conformational landscape to find the global energy minimum. DFT calculations, for instance using the B3LYP functional with a 6-311G basis set, are employed to achieve this. mdpi.com The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.
These theoretical structures are often validated by comparing them with experimental data from single-crystal X-ray diffraction. mdpi.com For this compound, a crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC Number: 130849), which can serve as a benchmark for computational accuracy. nih.gov In studies of similar molecules, such as m-methoxy-N′-(m-anisoyl)-N-phenylbenzohydrazide, the optimized structure was found to closely reproduce the crystal structure parameters. mdpi.com Deviations between the calculated gas-phase geometry and the experimental solid-state structure are expected, as intermolecular forces in the crystal lattice are not present in the calculation for a single molecule. mdpi.com
The conformational landscape of this compound is influenced by rotation around the N-N and N-C bonds. The planarity of the molecule is determined by its dihedral angles. In a related methoxy-substituted derivative, the dihedral angles between the central benzene (B151609) ring and the two terminal aromatic rings were found to be significant, at 72.44° and 89.90°, indicating a highly non-planar conformation. mdpi.com The presence of a hindered cis(E)-trans(Z) rotational equilibrium is also possible, leading to multiple stable conformers in solution. scielo.br
Table 1: Comparison of Selected Experimental and Calculated Bond Parameters for a Related Hydrazide Derivative This table illustrates the typical correlation between experimental X-ray data and DFT-calculated values for a molecule structurally similar to this compound. The differences are attributed to the calculation being performed for a molecule in the gaseous phase versus the experimental data from the solid phase.
| Parameter | Bond/Angle | Experimental Value (X-ray) | Calculated Value (B3LYP/6-311G) |
| Bond Length | C=O | 1.221 Å | 1.249 Å |
| Bond Length | C-C (aromatic) | 1.381 - 1.397 Å | 1.391 - 1.407 Å |
| Bond Angle | C-O-C | 116.92° | 119.64° |
Source: Data modeled on findings for m-methoxy-N′-(3-methoxybenzoyl)-N-phenylbenzohydrazide. mdpi.com
Following geometry optimization, vibrational frequency calculations can be performed using the same DFT method. These calculations predict the frequencies of molecular vibrations (stretching, bending, and twisting) which correspond to the absorption bands observed in an infrared (IR) spectrum. pressbooks.pubspecac.com By correlating theoretical frequencies with experimental FT-IR and Raman spectra, a detailed assignment of the spectral bands can be achieved, confirming the molecule's functional groups and structure. sciforum.netresearchgate.net
The calculated wavenumbers are often systematically higher than the experimental values due to the calculations assuming a harmonic oscillator model in a vacuum. researchgate.net Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data.
For this compound, key characteristic vibrations would include:
N-H Stretching: A band in the region of 3200-3400 cm⁻¹. specac.com
Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹. vscht.cz
Carbonyl (C=O) Stretching: A very strong and sharp absorption band typically found in the 1650–1750 cm⁻¹ region. pressbooks.pubmasterorganicchemistry.com This is one of the most identifiable peaks in the spectrum.
Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region. vscht.cz
C-N Stretching: Absorptions typically found in the 1029-1200 cm⁻¹ range. specac.com
Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents the expected regions for key vibrational modes based on general spectroscopic data and computational studies of similar molecules.
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | -NH- | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Weak to Medium |
| C=O Stretch | -C(O)- | 1650 - 1750 | Strong, Sharp |
| C=C Stretch (Aromatic) | Ar C=C | 1400 - 1600 | Medium to Weak |
| C-N Stretch | -C-N- | 1029 - 1200 | Medium |
Source: Data compiled from general infrared spectroscopy principles. specac.comvscht.czmasterorganicchemistry.com
DFT calculations are instrumental in elucidating the electronic properties of a molecule through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. rsc.org
The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO may be distributed over the electron-withdrawing benzoyl groups. rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and reactive. nih.gov
Table 3: Key Electronic Properties from FMO Analysis This table defines the principal parameters derived from Frontier Molecular Orbital analysis and their chemical significance.
| Parameter | Definition | Chemical Significance |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability; ionization potential. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability; electron affinity. |
| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. |
Source: Information based on principles of frontier molecular orbital theory. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Preferences of this compound
While DFT calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, flexibility, and interactions within a simulated environment (e.g., in a solvent like water). ub.edu
For this compound, MD simulations can reveal the preferred orientations of the phenyl and benzoyl groups and the stability of various rotamers. nih.gov This technique is particularly useful for sampling a wider range of the conformational space than is feasible with static DFT calculations alone. mdpi.com By analyzing the trajectory of the simulation, one can determine the most populated conformations, the energy barriers between them, and the influence of the solvent on the molecular structure, providing a more complete picture of its behavior under realistic conditions. nih.gov
Quantum Chemical Analysis of Reactivity and Electronic Properties of this compound
The electronic properties calculated from quantum chemical methods like DFT can be used to derive a set of global reactivity descriptors. researchgate.net These descriptors quantify the chemical behavior of the molecule and are based on the energies of the frontier molecular orbitals. They provide a theoretical framework for understanding the molecule's reactivity, which can be correlated with experimental observations. chemrxiv.org
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E(LUMO).
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).
These quantum chemical descriptors help to build a comprehensive profile of the reactivity of this compound. researchgate.net
Table 4: Global Reactivity Descriptors from Quantum Chemical Calculations This table outlines important descriptors used to quantify chemical reactivity, which can be derived from the HOMO and LUMO energies.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -E(HOMO) | Energy needed to remove an electron. |
| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ ≈ (E(LUMO) + E(HOMO)) / -2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η ≈ (E(LUMO) - E(HOMO)) / 2 | Resistance to charge transfer. |
| Chemical Softness (S) | S = 1/η | Susceptibility to charge transfer. |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ ≈ -χ) | Propensity to act as an electrophile. |
Source: Information based on conceptual DFT principles. researchgate.net
Molecular Docking Studies on this compound Derivatives (in silico models)
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second molecule (the receptor, typically a protein or nucleic acid). researchgate.net While direct docking studies on this compound are not prominent in the literature, the methodology is widely applied to its derivatives to explore potential biological activities. mdpi.com
In a typical docking study, a library of ligands, such as derivatives of this compound, is computationally screened against the three-dimensional structure of a biological target. The goal is to identify which derivatives can fit into the target's binding site and to predict the strength of the interaction, often expressed as a binding energy or docking score. nih.gov The predicted binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. researchgate.net
For example, derivatives of similar hydrazide and benzoyl scaffolds have been docked against various targets to rationalize their biological activity. These targets include:
Tyrosinase: An enzyme involved in melanin (B1238610) production, where inhibitors are sought for cosmetic and medicinal applications. researchgate.net
DNA Topoisomerase II: An enzyme critical for DNA replication, making it a target for anticancer agents. mdpi.comnih.gov
HIV-1 Reverse Transcriptase: An essential enzyme for the replication of the HIV virus, making it a key target for antiviral drugs. nih.gov
These in silico studies serve as a valuable starting point in drug discovery, helping to prioritize which derivatives of this compound may warrant synthesis and experimental testing. nih.gov
Reactivity Profiles and Mechanistic Studies of N Benzoyl N Phenylbenzohydrazide
Intrinsic Reactivity of the Hydrazide Functional Group in N'-benzoyl-N-phenylbenzohydrazide
The hydrazide functional group (-CO-NH-N-) is the central reactive site in this compound. Its reactivity is significantly modulated by the electronic and steric influences of the attached benzoyl and phenyl groups. The presence of two electron-withdrawing benzoyl groups decreases the electron density on the nitrogen atoms, thereby reducing their nucleophilicity and basicity compared to simpler acylhydrazides.
The key features of its intrinsic reactivity include:
Acidity of the N-H Proton: The proton on the nitrogen atom is acidic and can be removed by a suitable base. This deprotonation is a crucial first step in many of its reactions, such as alkylation or acylation at the nitrogen.
Nucleophilic Character: Despite the deactivating effect of the benzoyl groups, the nitrogen atoms retain some nucleophilic character and can react with strong electrophiles.
Conformational Isomers: Due to restricted rotation around the N-CO and N-N bonds, the molecule can exist in different conformational states, which can influence its reactivity in specific chemical environments.
The general reactivity of the hydrazide group makes it a versatile synthon in organic synthesis, particularly for the construction of more complex molecules.
Cyclization Reactions Involving this compound Precursors to Form Heterocycles
Hydrazides and their derivatives are well-established precursors for the synthesis of a wide variety of five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These heterocyclic systems are of significant interest due to their diverse pharmacological activities. nih.gov
Synthesis of 1,3,4-Oxadiazoles: One common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. While this compound is a 1,2-diacyl-1-phenylhydrazine, its direct cyclization would be more complex. However, related acylhydrazides readily undergo cyclization. For instance, oxidative cyclization of aroylhydrazones (derived from the reaction of aroylhydrazines with aldehydes) using reagents like iodine and yellow mercuric oxide yields 2,5-diaryl-1,3,4-oxadiazoles. journalagent.com Another approach involves the reaction of acyl hydrazides with α-bromo nitroalkanes, which proceeds through a putative α-hydrazino-α-bromo nitroalkane intermediate that cyclizes to the oxadiazole. nih.gov
Synthesis of 1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often starts from thiosemicarbazides, which can be prepared from hydrazides. A widely used method is the acylation of a thiosemicarbazide (B42300) followed by dehydrative cyclization using reagents like sulfuric acid or polyphosphoric acid. nih.gov Alternatively, hydrazonoyl halides can be used as precursors. For example, the reaction of α-chlorobenzal phenylhydrazone derivatives with potassium thiocyanate (B1210189) leads to the formation of 2,4-disubstituted-5-imino-1,3,4-thiadiazoles. sphinxsai.com Given that this compound contains the necessary structural elements, it can be envisioned as a starting material for such transformations after appropriate chemical modifications.
The table below summarizes general cyclization reactions for the formation of oxadiazoles (B1248032) and thiadiazoles from hydrazide-related precursors.
| Precursor Type | Reagent(s) | Heterocyclic Product | Reference(s) |
| Aroylhydrazone | Iodine, Yellow Mercuric Oxide | 1,3,4-Oxadiazole | journalagent.com |
| Acyl Hydrazide | α-Bromo Nitroalkane, Base | 1,3,4-Oxadiazole | nih.gov |
| Thiosemicarbazide | Acylation followed by Dehydrating Agent | 1,3,4-Thiadiazole | nih.gov |
| Hydrazonoyl Halide | Potassium Thiocyanate | 1,3,4-Thiadiazole | sphinxsai.com |
Oxidative and Reductive Transformations of this compound
The hydrazide moiety in this compound is susceptible to both oxidation and reduction, leading to a variety of products.
Oxidative Transformations: Oxidation of hydrazides can lead to the formation of highly reactive intermediates. A notable example is the oxidation of N'-phenylbenzohydrazide, a close analog, which generates N-benzoyl aryldiazene. nih.gov This species is a key intermediate in reactions like the azo-Povarov reaction. The oxidation can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of pyridine (B92270). nih.gov The resulting N-carbonyl aryldiazene is a potent dienophile or diene in cycloaddition reactions.
Reductive Transformations: The reduction of hydrazides can proceed through several pathways, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl groups and potentially cleave the N-N bond, leading to the formation of amines. Milder reducing agents may selectively reduce one of the carbonyl groups or lead to other transformations. Specific studies on the reduction of this compound are not widely reported, but the general reactivity of diacylhydrazides suggests that a range of reduction products could be accessible.
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Moieties of this compound
The molecule contains three aromatic rings: two benzoyl rings and one N-phenyl ring. The reactivity of these rings towards electrophilic and nucleophilic substitution is governed by the nature of the substituents attached to them.
Electrophilic Aromatic Substitution (EAS): Aromatic rings are generally susceptible to attack by electrophiles. However, the substituents on the rings of this compound significantly influence this reactivity.
Benzoyl Rings: The carbonyl group of the benzoyl moiety is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. libretexts.org Any electrophilic substitution will be directed to the meta position relative to the carbonyl group. uci.edu
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. chemistrysteps.comlibretexts.org
The benzoyl groups, being strongly deactivating, could potentially make the aromatic rings susceptible to nucleophilic attack, especially if a good leaving group is present at the ortho or para position. libretexts.orgyoutube.com The negative charge of the intermediate Meisenheimer complex would be stabilized by the electron-withdrawing carbonyl group. youtube.com
The expected directing effects for electrophilic substitution are summarized in the table below.
| Aromatic Ring | Substituent Effect | Expected Position of Electrophilic Attack |
| Benzoyl Rings | Deactivating, Meta-directing | Meta |
| N-Phenyl Ring | Deactivating, Ortho, Para-directing | Ortho, Para |
Azo-Povarov Reactions and N-Carbonyl Aryldiazene Chemistry Derived from N'-phenylbenzohydrazide and this compound
A significant application of the reactivity of hydrazide precursors like N'-phenylbenzohydrazide is in the generation of N-carbonyl aryldiazenes for use in cycloaddition reactions, such as the azo-Povarov reaction. nih.gov The Povarov reaction is a [4+2] cycloaddition that is a powerful tool for the synthesis of nitrogen-containing heterocycles. wikipedia.org
In the context of N'-phenylbenzohydrazide, it can be oxidized to form N-benzoyl aryldiazene. This reactive intermediate can then act as a diene in an azo-Povarov reaction with a suitable dienophile, such as cyclopentadiene (B3395910). A study has shown that the Sc(OTf)₃-mediated reaction of N-benzoyl aryldiazene (derived from N'-phenylbenzohydrazide) with cyclopentadiene leads to the formation of a single regioisomeric cinnoline (B1195905) derivative in almost quantitative yield. nih.gov This high regioselectivity highlights the synthetic utility of this transformation.
More recent research has also explored catalyst-free, microwave-assisted azo-Povarov reactions of N-carbonyl aryldiazenes with strained alkenes like trans-cyclooctene, further expanding the synthetic scope of these reactive intermediates. rsc.orgchemrxiv.org
Advanced Analytical Methodologies for N Benzoyl N Phenylbenzohydrazide Research
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable tools for separating and analyzing the components of a mixture. In the context of N'-benzoyl-N-phenylbenzohydrazide research, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for ensuring the purity of the compound and for monitoring the progress of its synthesis reactions.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for this compound
The development of a robust HPLC method is a meticulous process that involves the strategic selection and optimization of several key parameters to achieve the desired separation and sensitivity for this compound and its potential impurities. The goal is to create a method that is not only accurate and precise but also efficient, often aiming for shorter analysis times without compromising the quality of the separation. nih.gov
A typical HPLC method for a compound like this compound would utilize a reversed-phase column, such as a C18 or C8 column. nih.govajol.info The mobile phase, a critical component, is often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). ajol.infonih.gov The pH of the buffer and the gradient or isocratic elution profile of the mobile phase are carefully optimized to ensure complete separation of the target analyte from any starting materials, by-products, or degradation products. nih.gov For instance, a gradient elution, where the composition of the mobile phase is changed over time, can be effective for separating compounds with a wide range of polarities. nih.gov
Optimization of the method may involve a systematic approach, such as response surface methodology, to fine-tune variables like mobile phase composition, flow rate, and column temperature to achieve the best possible resolution and peak shape in the shortest amount of time. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity. eprajournals.com
The following interactive table provides an example of optimized HPLC conditions that could be applied for the analysis of this compound, based on common practices for similar compounds.
Table 1: Example of Optimized HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile |
| Gradient | 30-100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 20 µL |
Gas Chromatography (GC) Applications for this compound Related Compounds
While HPLC is a versatile technique, Gas Chromatography (GC) offers a powerful alternative, particularly for the analysis of volatile or semi-volatile impurities that may be present in this compound samples. GC is highly sensitive and, when coupled with a mass spectrometer (GC-MS), provides excellent specificity for the identification of unknown compounds. restek.com The PubChem database entry for this compound includes GC-MS data, indicating its utility in the analysis of this compound. nih.gov
For the analysis of related compounds, such as potential starting materials like benzaldehyde (B42025) or benzyl (B1604629) alcohol, GC-QTOF MS (Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) has been shown to be an effective technique for accurate qualification and quantification, even in complex matrices. nih.gov This high-resolution mass spectrometry approach helps to overcome interferences from the sample matrix. nih.gov The analysis of nitrosamine (B1359907) impurities in pharmaceutical ingredients, a concern for many synthetic compounds, is often carried out using GC-MS/MS, which offers the low detection limits required for these potentially carcinogenic substances. restek.com
Method development in GC involves selecting the appropriate capillary column and temperature program to achieve separation. For compounds related to this compound, a direct liquid injection approach might be suitable. restek.com
Spectroscopic Detection and Quantification Methods in Research Contexts
Spectroscopic methods are fundamental for the structural elucidation and quantification of this compound. UV-Visible spectrophotometry is a straightforward and widely used technique for quantification. eprajournals.com By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), the concentration can be determined using a calibration curve prepared from standards of known concentration. The selection of the detection wavelength is a critical first step and is typically determined by scanning a solution of the compound across a range of UV-Visible wavelengths. eprajournals.com
For more detailed structural information, Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are invaluable. The PubChem database provides information on the 13C NMR and IR spectra of this compound. nih.gov These techniques provide detailed information about the chemical environment of the atoms within the molecule, confirming its identity and purity.
In some cases, to enhance sensitivity and selectivity, derivatization of an analyte may be performed prior to analysis. For instance, a highly sensitive HPLC method with fluorescence detection was developed for benzaldehyde, a potential precursor or impurity, after derivatization with a fluorescent labeling reagent. nih.govrsc.orgresearchgate.net This approach significantly improves the limit of detection. nih.govrsc.orgresearchgate.net
Method Validation Principles for Research Applications
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible results. eprajournals.com For research applications involving this compound, a comprehensive validation would assess several key parameters.
Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). eprajournals.comrestek.com Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. nih.gov Accuracy is determined by recovery studies, where a known amount of the standard is added to a sample and the percentage recovered is calculated. eprajournals.com Precision is assessed by analyzing replicate samples to determine the degree of agreement among individual test results. eprajournals.com
System Suitability Tests (SST) in Analytical Method Performance
Before conducting any sample analysis, a system suitability test (SST) is performed to verify that the chromatographic system is performing adequately. researchgate.netresearchgate.net This is an integral part of method validation and routine analysis. researchgate.net SST parameters typically include theoretical plates, tailing factor, resolution, and the relative standard deviation (%RSD) of replicate injections of a standard solution. researchgate.net The acceptance criteria for these parameters ensure the quality and consistency of the analytical results. researchgate.net
Table 2: Typical System Suitability Test Parameters and Acceptance Criteria
| Parameter | Typical Acceptance Criterion |
|---|---|
| Theoretical Plates (N) | > 2000 |
| Tailing Factor (T) | < 2 |
| Resolution (Rs) | > 1.5 |
| %RSD of Peak Area (for n=6) | < 1% |
Robustness and Reproducibility Considerations in this compound Analysis
Robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. To assess robustness, parameters such as mobile phase composition, pH, flow rate, and column temperature are slightly varied. nih.gov The stability of the analytical solutions under different storage conditions (e.g., room temperature, refrigerated) and through freeze-thaw cycles is also evaluated to ensure the integrity of the samples during the analysis process. eprajournals.com
Reproducibility refers to the ability of the method to provide consistent results when performed by different analysts, in different laboratories, or with different equipment. While full reproducibility studies are more common in later stages of drug development, considering factors that could affect reproducibility is important even in a research setting.
Specialized Sample Preparation Strategies for this compound Studies
The choice of a sample preparation strategy for this compound is dictated by the physicochemical properties of the compound, the nature of the sample matrix, and the sensitivity requirements of the subsequent analytical technique. Given the compound's structure, which includes benzoyl and phenyl groups, it exhibits limited solubility in water (5.8 µg/mL at pH 7.4) and is more amenable to dissolution in organic solvents. nih.gov This characteristic is a cornerstone in the design of effective extraction and purification protocols.
While specific validated analytical methods for the routine quantification of this compound in complex matrices are not extensively documented in publicly available literature, established principles of analytical chemistry and purification procedures for structurally similar compounds provide a framework for developing effective sample preparation strategies. These strategies generally revolve around liquid-liquid extraction (LLE) and solid-phase extraction (SPE), alongside purification techniques such as recrystallization and column chromatography, particularly for isolating the compound from synthesis reaction mixtures.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a foundational technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. For this compound, LLE can be employed to extract the compound from aqueous matrices or to purify it from reaction mixtures.
Detailed Research Findings: In the context of purifying structurally related compounds, such as other benzoyl derivatives, a common approach involves the use of a water-immiscible organic solvent to extract the target molecule from an aqueous phase. For instance, in the purification of a newly synthesized polymer, the crude product was dissolved in ethyl acetate, followed by washing with distilled water to remove water-soluble impurities. This principle is directly applicable to the sample preparation of this compound.
A hypothetical LLE procedure for extracting this compound from an aqueous sample could involve the following steps:
pH Adjustment: The pH of the aqueous sample would be adjusted to ensure the compound is in its neutral, less water-soluble form.
Solvent Selection: An appropriate organic solvent would be chosen. Given the compound's structure, solvents like ethyl acetate, dichloromethane, or toluene (B28343) would be suitable candidates.
Extraction: The sample would be vigorously mixed with the organic solvent, allowing the this compound to partition into the organic phase.
Phase Separation: The two liquid phases would be separated.
Drying and Concentration: The organic extract would be dried using an agent like anhydrous sodium sulfate (B86663) or magnesium sulfate and then evaporated to concentrate the analyte.
The efficiency of this process would be highly dependent on the partition coefficient of this compound between the chosen solvent and water.
Interactive Data Table: Solvent Selection for LLE of this compound
| Solvent | Polarity Index | Rationale for Use | Potential for Co-extraction of Interferences |
| Ethyl Acetate | 4.4 | Good solubility for moderately polar compounds, effective for extraction from aqueous solutions. | May co-extract other moderately polar impurities. |
| Dichloromethane | 3.1 | Highly effective for a wide range of organic compounds, good for initial extraction. | Can extract a broad range of nonpolar and moderately polar interferences. |
| Toluene | 2.4 | Good solvent for nonpolar compounds, selective for aromatic systems. | More selective for nonpolar impurities. |
Solid-Phase Extraction (SPE)
Solid-phase extraction offers a more controlled and often more efficient alternative to LLE. It involves passing a liquid sample through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a strong solvent.
Detailed Research Findings: While specific SPE methods for this compound are not readily available, methods developed for other benzoyl-containing compounds in matrices like urine provide a strong starting point. For example, the SPE of benzoylecgonine, a metabolite of cocaine, from urine has been well-established.
A potential SPE method for this compound would likely utilize a reversed-phase sorbent, such as C18 (octadecyl-bonded silica), which retains nonpolar to moderately polar compounds from an aqueous matrix. The steps would include:
Column Conditioning: The SPE cartridge would be conditioned with methanol followed by water or a buffer to activate the sorbent.
Sample Loading: The pre-treated sample would be passed through the cartridge, and this compound would be adsorbed onto the C18 sorbent.
Washing: The cartridge would be washed with a weak solvent mixture (e.g., water/methanol) to remove polar impurities.
Elution: The purified this compound would be eluted from the cartridge with a strong organic solvent like methanol, acetonitrile, or a mixture thereof.
The selection of the washing and elution solvents is critical to ensure high recovery of the analyte and efficient removal of interfering substances.
Interactive Data Table: Hypothetical SPE Protocol for this compound
| SPE Step | Solvent/Solution | Purpose |
| Conditioning | Methanol (2 x 1 mL) | To wet the C18 sorbent and activate the stationary phase. |
| Equilibration | Deionized Water (2 x 1 mL) | To prepare the sorbent for the aqueous sample. |
| Sample Loading | Aqueous sample (pH adjusted) | To adsorb the analyte onto the sorbent. |
| Washing | 10% Methanol in Water (1 mL) | To remove highly polar, interfering compounds. |
| Elution | Acetonitrile (2 x 0.5 mL) | To desorb and collect the purified analyte. |
Purification from Synthesis Mixtures
For research involving the synthesis of this compound, purification of the crude product is a critical sample preparation step before characterization and further use. Techniques such as recrystallization and column chromatography are commonly employed.
Detailed Research Findings: Information from the synthesis of related compounds suggests effective purification strategies. For instance, a patent for the preparation of N-benzoyl piperazidine describes a refining process using a mixed solvent system of toluene and sherwood oil, with an extraction temperature range of 90-100°C. This indicates that mixed solvent systems at elevated temperatures can be effective for the purification of benzoyl derivatives.
Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent is crucial; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point. For this compound, solvents such as ethanol, methanol, or ethyl acetate, or mixtures thereof, would be primary candidates for investigation.
Column chromatography, using silica (B1680970) gel as the stationary phase, is another effective method for purification. A solvent system (mobile phase) would be selected to achieve good separation between this compound and any unreacted starting materials or byproducts. A gradient elution, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), would likely provide the best separation.
Interactive Data Table: Potential Purification Techniques for Synthetic this compound
| Technique | Key Parameters | Expected Outcome |
| Recrystallization | Solvent choice (e.g., Ethanol/Water, Ethyl Acetate/Hexane) | High purity crystalline solid. |
| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient | Separation from byproducts and unreacted starting materials. |
| Solvent Extraction | Solvent System: Toluene/Sherwood Oil; Temperature: 90-100°C | Removal of specific impurities based on solubility. |
Emerging Research Directions and Potential Applications in Chemical Sciences
N'-benzoyl-N-phenylbenzohydrazide as a Versatile Synthetic Intermediate for Advanced Organic Materials
The rigid, aromatic-rich structure of this compound makes it a promising building block for the synthesis of advanced organic materials. While direct applications in high-performance polymers are still an area of nascent research, the fundamental characteristics of its scaffold suggest significant potential. The presence of amide-like linkages and multiple phenyl rings can impart thermal stability and desirable electronic properties to polymeric structures.
The development of novel polyamides and polyimides is an area where this compound could serve as a key monomer. The reactivity of the N-H group and the potential for functionalization on the phenyl rings offer pathways to create polymers with tailored properties, such as high thermal resistance, mechanical strength, and specific optoelectronic characteristics.
Furthermore, the core structure of this compound is related to scaffolds found in materials for organic light-emitting diodes (OLEDs). Although research has more broadly focused on benzophenone-based derivatives for OLEDs, the incorporation of the hydrazide linkage in this compound presents an opportunity to fine-tune the electronic and photophysical properties of materials for such applications. The ability to introduce various substituents onto the phenyl rings could allow for the systematic modification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLED devices.
| Potential Material Application | Key Structural Feature of this compound | Potential Benefit |
| High-Performance Polymers | Aromatic rings and amide-like linkages | Thermal stability, mechanical strength |
| Organic Light-Emitting Diodes (OLEDs) | Tunable aromatic scaffold | Control over electronic and photophysical properties |
Development of Catalytic Systems and Mechanistic Insights Involving this compound
The exploration of this compound in the realm of catalysis is an emerging field with considerable untapped potential. The hydrazide functionality, with its nitrogen and oxygen donor atoms, presents an ideal framework for the development of novel ligands for transition metal catalysts. These potential metal complexes could find applications in a variety of organic transformations.
While specific catalytic applications of this compound are not yet widely reported, the broader class of hydrazide and hydrazone derivatives has shown promise in catalysis. These compounds can act as chelating ligands, stabilizing metal centers and influencing the stereoselectivity and efficiency of catalytic reactions. The phenyl and benzoyl groups in this compound can be strategically modified to tune the steric and electronic environment around a coordinated metal, thereby tailoring the catalyst's activity and selectivity for specific substrates.
Mechanistic studies of reactions involving this compound and its derivatives are crucial for understanding their potential as catalysts or catalyst ligands. Investigating the coordination chemistry of this molecule with various metal precursors would provide fundamental insights into the stability and reactivity of the resulting complexes. Such studies would be instrumental in designing and developing future catalytic systems for asymmetric synthesis and other challenging organic transformations.
Computational Design and Prediction of Novel this compound Derivatives with Tailored Reactivity
Computational chemistry offers a powerful tool for exploring the potential of this compound and its derivatives. Density Functional Theory (DFT) and other molecular modeling techniques can provide valuable insights into the structural, electronic, and reactive properties of these molecules, guiding the synthesis of new compounds with tailored functionalities.
A notable example of computational investigation in this area is the DFT study on m-methoxy-N′-(m-anisoyl)-N-phenylbenzohydrazide, a derivative of this compound. internationaljournalssrg.org This study successfully determined the optimized molecular geometry, bond lengths, and bond angles, which were found to be in good agreement with experimental X-ray diffraction data. internationaljournalssrg.org Such computational analyses are crucial for understanding the conformational preferences and the nature of intermolecular interactions that govern the solid-state packing of these molecules.
The prediction of reactivity through computational methods is another key area of research. By calculating parameters such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential surfaces, and various reactivity descriptors, it is possible to anticipate how a derivative of this compound will behave in a chemical reaction. This in silico approach allows for the rational design of novel derivatives with specific electronic properties, for instance, to enhance their ability to act as ligands or to modify their absorption and emission characteristics for materials science applications.
Table of Computationally Studied Parameters for a this compound Derivative:
| Parameter | Method | Significance | Reference |
| Optimized Molecular Geometry | DFT (B3LYP/6-311G) | Predicts the three-dimensional structure and conformational preferences. | internationaljournalssrg.org |
| Bond Lengths and Angles | DFT (B3LYP/6-311G) | Provides insight into the electronic structure and bonding. | internationaljournalssrg.org |
| Dihedral Angles | DFT (B3LYP/6-311G) | Describes the relative orientation of different parts of the molecule. | internationaljournalssrg.org |
| Intermolecular Interactions | X-ray Crystallography | Explains the packing of molecules in the solid state. | internationaljournalssrg.org |
Role of this compound in the Development of Chemical Probes and Reagents
The structural scaffold of this compound makes it an interesting candidate for the development of chemical probes and specialized reagents. The hydrazide moiety can participate in various chemical reactions, allowing for its use as a versatile synthon in the construction of more complex molecules.
One promising area of application is in the development of fluorescent probes for ion detection. While research on this compound itself is limited, comparative studies on simpler benzoyl hydrazine (B178648) derivatives have shown that the functional groups attached to the core structure play a significant role in the selectivity and sensitivity of the probe. internationaljournalssrg.org For example, derivatives bearing hydroxyl or amino groups have demonstrated selectivity for Al³⁺ and Fe³⁺ ions, respectively, through a "turn-on" fluorescent response. internationaljournalssrg.org This suggests that appropriately functionalized derivatives of this compound could be designed as highly selective and sensitive fluorescent chemosensors for various metal ions.
Furthermore, benzohydrazides are valuable reagents in the synthesis of a wide range of heterocyclic compounds, which are important motifs in medicinal chemistry and materials science. researchgate.net this compound can serve as a precursor for the synthesis of heterocycles such as oxadiazoles (B1248032), pyrazoles, and triazoles through cyclization reactions. The ability to introduce diverse substituents on the phenyl rings of the starting material provides a straightforward route to a library of functionalized heterocyclic compounds with potential applications in various fields of chemical science.
Q & A
Q. What are the standard synthetic routes for N'-benzoyl-N-phenylbenzohydrazide, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via condensation reactions between benzoyl chloride derivatives and substituted phenylhydrazines. For example, a two-step protocol involves (i) forming a hydrazone intermediate by reacting benzaldehyde derivatives with phenylhydrazine, followed by (ii) benzoylation under alkaline conditions . Key parameters include temperature control (0–5°C during benzoyl chloride addition), solvent choice (ethanol or methanol for recrystallization), and stoichiometric ratios (1:1.2 hydrazone-to-benzoyl chloride). Purity is enhanced via vacuum filtration and recrystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy (¹H/¹³C): Resolves aromatic proton environments and confirms hydrazide bond formation (e.g., NH protons at δ 10–12 ppm) .
- FT-IR : Identifies C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- X-ray diffraction : Resolves dihedral angles between aromatic rings (e.g., 72.44° and 89.90° in m-methoxy derivatives) and intermolecular interactions (N–H···O hydrogen bonds) .
Q. What are the primary research applications of this compound in material science and pharmaceuticals?
- Corrosion inhibition : Metal complexes (e.g., Cu, Mn, Co) exhibit anodic inhibition in oilfield-produced water, with efficiency increasing with concentration (up to 85% at 500 ppm) .
- Pharmaceutical intermediates : The hydrazide scaffold serves as a precursor for heterocyclic compounds with potential anti-inflammatory or antimicrobial activity .
Advanced Research Questions
Q. How do computational methods like DFT enhance the understanding of this compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G basis set) correlate experimental data by predicting molecular orbitals (HOMO-LUMO gaps), charge distribution, and thermodynamic stability. For example, a smaller HOMO-LUMO gap (ΔE ~3.5 eV) in metal complexes correlates with higher corrosion inhibition efficiency .
Q. What strategies resolve contradictions between experimental and theoretical data for this compound?
- Comparative analysis : Validate computational models (e.g., bond lengths, angles) against X-ray crystallography data .
- Spectroscopic validation : Use UV-Vis and EIS to confirm predicted electronic transitions or adsorption behavior in corrosion studies .
Q. How can reaction pathways be modified to enhance stereoselectivity or functional group compatibility?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
- Catalytic additives : Trace acetic acid accelerates hydrazone formation, while NaOH controls benzoylation pH .
Q. What structural features of this compound derivatives influence their biological or physicochemical properties?
Q. What role do metal complexes of this compound play in catalysis or material science?
Cu(II) complexes exhibit redox activity suitable for catalytic oxidation reactions, while Mn(II) derivatives show promise as MRI contrast agents due to paramagnetic properties .
Q. How can researchers investigate the mechanism of action for biological activity in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
